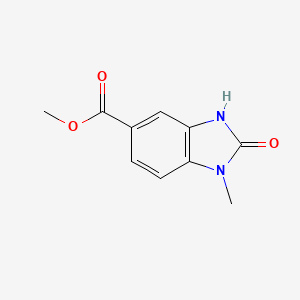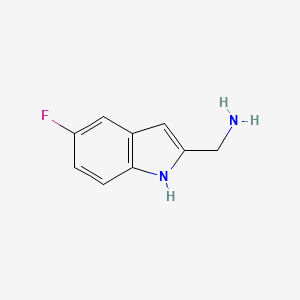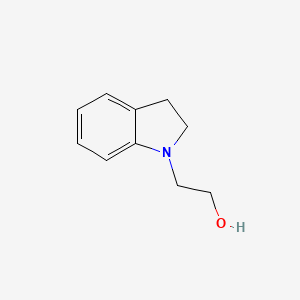
1H-Indol-1-etanol, 2,3-dihidro-
Descripción general
Descripción
“1H-Indole-1-ethanol, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular configuration .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del indol, incluido “1H-Indol-1-etanol, 2,3-dihidro-”, han mostrado promesa en la investigación antiviral. Los compuestos con el núcleo indol se han sintetizado y probado por su actividad inhibitoria contra varios virus. Por ejemplo, ciertos compuestos basados en indol han demostrado efectos inhibitorios significativos contra el virus de la influenza A y el virus Coxsackie B4 .
Investigación Anti-VIH
La lucha contra el VIH se ha beneficiado del desarrollo de derivados del indol. Se han realizado estudios de acoplamiento molecular de nuevos compuestos indolílicos para evaluar su potencial como agentes anti-VIH-1. Estos estudios tienen como objetivo identificar compuestos que puedan unirse y inhibir eficazmente la replicación del virus VIH-1 .
Estudios Anticancerígenos y Citotóxicos
Los derivados del indol se están explorando por sus propiedades anticancerígenas. El núcleo indol es una característica común en muchas moléculas de fármacos sintéticos, lo que ha llevado a la síntesis de varios andamios de indol para la detección de actividades farmacológicas, incluidos los efectos anticancerígenos .
Propiedades Antioxidantes
La investigación sobre las capacidades antioxidantes de los derivados del indol ha llevado a la síntesis de compuestos como las bis(bases de Mannich) de 2-indolinona. Estos compuestos se han probado por su capacidad para proteger contra el estrés oxidativo, que es un factor en muchas enfermedades .
Aplicaciones Antiinflamatorias
El potencial antiinflamatorio de los derivados del indol es otra área de interés. Al modular las vías inflamatorias, estos compuestos podrían ofrecer beneficios terapéuticos para afecciones caracterizadas por la inflamación .
Efectos Neuroprotectores
Los derivados del indol se están estudiando por sus efectos neuroprotectores. La capacidad del núcleo indol para unirse con alta afinidad a múltiples receptores lo convierte en un valioso farmacóforo para desarrollar nuevos derivados que podrían proteger el tejido neural .
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSDRIZSSIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632691 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90874-78-5 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

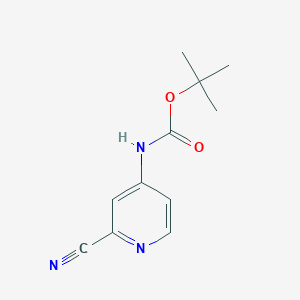
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)

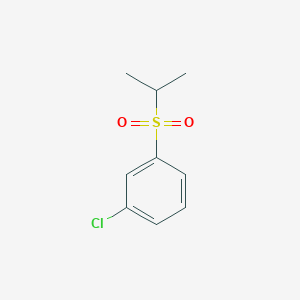
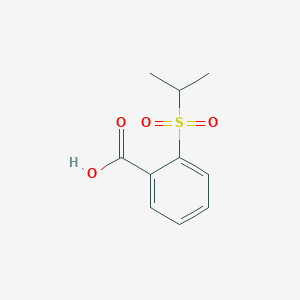

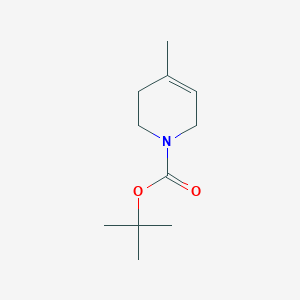
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

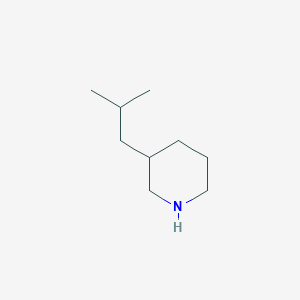
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
